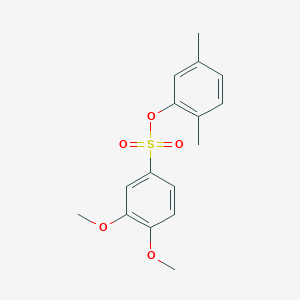![molecular formula C14H19BrN2O2 B4887601 1-[(2-bromophenoxy)acetyl]-4-ethylpiperazine](/img/structure/B4887601.png)
1-[(2-bromophenoxy)acetyl]-4-ethylpiperazine
Overview
Description
1-[(2-bromophenoxy)acetyl]-4-ethylpiperazine is a chemical compound that has gained significant attention in scientific research due to its diverse range of applications. This compound is a piperazine derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 1-[(2-bromophenoxy)acetyl]-4-ethylpiperazine is not well understood. However, studies have shown that this compound can bind to specific receptors in the brain, which may lead to changes in neurotransmitter levels. This may contribute to the compound's observed effects on behavior and cognition.
Biochemical and Physiological Effects:
Studies have shown that 1-[(2-bromophenoxy)acetyl]-4-ethylpiperazine can affect behavior and cognition in animal models. This compound has been shown to enhance memory consolidation and retrieval, as well as improve learning and attention. Additionally, this compound has been shown to have anxiolytic and antidepressant effects.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[(2-bromophenoxy)acetyl]-4-ethylpiperazine in lab experiments is its ability to bind to specific receptors in the brain, which may lead to changes in neurotransmitter levels. This makes it a useful tool for studying the effects of neurotransmitters on behavior and cognition. However, one limitation of using this compound is its relatively low potency, which may require the use of high concentrations in experiments.
Future Directions
There are several future directions for research involving 1-[(2-bromophenoxy)acetyl]-4-ethylpiperazine. One area of interest is the development of more potent derivatives of this compound, which may have improved efficacy in lab experiments. Additionally, further studies are needed to better understand the mechanism of action of this compound and its effects on behavior and cognition. Finally, there is a need for more research on the potential therapeutic applications of this compound in treating neurological and psychiatric disorders.
Conclusion:
In conclusion, 1-[(2-bromophenoxy)acetyl]-4-ethylpiperazine is a piperazine derivative that has gained significant attention in scientific research due to its diverse range of applications. This compound has been synthesized using various methods and has been used as a ligand in protein-ligand binding studies, as a tool to study the structure-activity relationship of piperazine derivatives, and as a precursor for the synthesis of other compounds. While the mechanism of action of this compound is not well understood, studies have shown that it can affect behavior and cognition in animal models. There are several future directions for research involving 1-[(2-bromophenoxy)acetyl]-4-ethylpiperazine, including the development of more potent derivatives and further studies to better understand its mechanism of action and potential therapeutic applications.
Scientific Research Applications
1-[(2-bromophenoxy)acetyl]-4-ethylpiperazine has been widely used in scientific research due to its diverse range of applications. This compound has been used as a ligand in protein-ligand binding studies, as a tool to study the structure-activity relationship of piperazine derivatives, and as a precursor for the synthesis of other compounds.
properties
IUPAC Name |
2-(2-bromophenoxy)-1-(4-ethylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2/c1-2-16-7-9-17(10-8-16)14(18)11-19-13-6-4-3-5-12(13)15/h3-6H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNLYHQZNOZXSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)COC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenoxy)-1-(4-ethylpiperazin-1-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-chlorophenyl methanesulfonate](/img/structure/B4887542.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-mesitylacetamide](/img/structure/B4887565.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-2-pyrazinecarboxamide](/img/structure/B4887567.png)
![4-methoxy-N-[4-(4-morpholinyl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B4887579.png)


![1-acetyl-4-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-1,4-diazepane](/img/structure/B4887595.png)
![1-[2-(2-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene](/img/structure/B4887608.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-naphthamide](/img/structure/B4887613.png)
![N~2~-(3,4-dimethoxyphenyl)-N~1~-isopropyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4887623.png)
![4-{3-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4887631.png)
![4-benzyl-1-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}piperidine](/img/structure/B4887635.png)
![1,1'-[1,4-butanediylbis(oxy)]bis(4-iodobenzene)](/img/structure/B4887641.png)
![1-acetyl-4-{5-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}piperazine](/img/structure/B4887644.png)